molecular formula C11H8ClNO2 B178436 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde CAS No. 127426-59-9

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde

Cat. No.: B178436
CAS No.: 127426-59-9
M. Wt: 221.64 g/mol
InChI Key: GOUFUYDURDQXKJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the isoxazole ring, along with a carboxaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide serves as the dipole . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

    Reduction: 3-(4-Chlorophenyl)-5-methylisoxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde is unique due to its specific structural features, including the presence of the isoxazole ring, the 4-chlorophenyl group, and the carboxaldehyde functional group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUFUYDURDQXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568539
Record name 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127426-59-9
Record name 3-(4-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 2
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 3
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 4
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 5
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde
Reactant of Route 6
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde

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